An In-depth Technical Guide to the Structure of 2-Mercaptobenzimidazole
An In-depth Technical Guide to the Structure of 2-Mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Mercaptobenzimidazole (2-MBI). It includes detailed experimental protocols, tabulated quantitative data, and structural visualizations to support advanced research and development applications.
Chemical Structure and Tautomerism
2-Mercaptobenzimidazole (IUPAC Name: 1,3-dihydro-2H-benzimidazole-2-thione) is a bicyclic heterocyclic compound featuring a fused benzene and imidazole ring system.[1] A key characteristic of its structure is the existence of a tautomeric equilibrium between the thione and thiol forms.[2][3] In the solid state, the molecule predominantly exists as the thione tautomer, which is characterized by a carbon-sulfur double bond (C=S).[4][5] Theoretical calculations also indicate that the thione form is the more stable tautomer in the gas phase and in solution.[6][7] This equilibrium is crucial for its chemical reactivity and biological activity.
Caption: Thiol-Thione tautomerism of 2-Mercaptobenzimidazole.
Physicochemical and Spectroscopic Data
The structural properties of 2-Mercaptobenzimidazole have been extensively characterized using various analytical techniques. Key physicochemical and spectroscopic data are summarized below for reference.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 583-39-1 | |
| Molecular Formula | C₇H₆N₂S | [8] |
| Molecular Weight | 150.22 g/mol | [8] |
| Appearance | White to light yellow crystalline powder | [9][10] |
| Melting Point | 300-304 °C | [11][12] |
| Solubility | Soluble in ethanol, acetone, ethyl acetate. Insoluble in water, benzene, chloroform. | [9] |
| Density | ~1.42 g/cm³ | [10][13] |
Table 2: Spectroscopic Data
| Technique | Solvent/Method | Peak Position (δ in ppm or ν in cm⁻¹) | Assignment | Reference |
| ¹H NMR | DMSO-d₆ | δ 12.20 (singlet, 2H) | 2 x NH protons (disappears on D₂O exchange) | [14] |
| DMSO-d₆ | δ 7.27–7.36 (multiplet, 4H) | Aromatic protons (ArH) | [15] | |
| ¹³C NMR | DMSO-d₆ | δ 168.00 | C=S | [16] |
| DMSO-d₆ | δ 131.25, 131.59 | Aromatic C (quaternary) | [16] | |
| DMSO-d₆ | δ 111.00 | Aromatic CH | [16] | |
| FT-IR | KBr Disc | ν 3283 - 3366 | N-H stretching | |
| KBr Disc | ν 3060 - 3061 | Aromatic C-H stretching | ||
| KBr Disc | ν 1601 - 1610 | C=N stretching |
Table 3: Crystal Structure and Bond Length Data
The crystal structure of 2-MBI has been determined by X-ray crystallography, confirming its planar nature and the predominance of the thione form in the solid state.[4] Molecules are linked by N-H···S hydrogen bonds.[4]
| Parameter | Value | Method | Reference |
| Crystal System | Monoclinic | X-ray Diffraction | [4] |
| Space Group | P2₁/m | X-ray Diffraction | [4] |
| C=S Bond Length | 1.671(8) Å | X-ray Diffraction | [4] |
| C-N Bond Length (avg) | 1.381 Å (in imidazole ring) | X-ray Diffraction | [4] |
| C-C Bond Length (avg) | 1.389 Å (in benzene ring) | X-ray Diffraction | [4] |
| N-H···S H-Bond | 3.366 Å | X-ray Diffraction | [4] |
Experimental Protocols
Synthesis of 2-Mercaptobenzimidazole
A common and efficient method for the synthesis of 2-Mercaptobenzimidazole involves the reaction of o-phenylenediamine with potassium ethyl xanthate or carbon disulfide.[2][11]
Caption: General workflow for the synthesis of 2-Mercaptobenzimidazole.
Detailed Protocol:
-
Reaction Setup: In a 1-liter flask, combine o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 300 mL of 95% ethanol, and 45 mL of water.[11]
-
Reflux: Heat the mixture under reflux for 3 hours.[11]
-
Decolorization: Cautiously add 12 g of Norit (activated charcoal) to the hot mixture and continue to heat at reflux for an additional 10 minutes.[11]
-
Filtration: Remove the Norit by hot filtration.
-
Precipitation: Heat the filtrate to 60–70 °C and add 300 mL of warm tap water (60–70 °C). While stirring vigorously, add a solution of 25 mL of acetic acid in 50 mL of water. The product will begin to separate as white crystals.[11]
-
Crystallization: To ensure complete crystallization, place the mixture in a refrigerator for at least 3 hours.[11]
-
Isolation: Collect the product on a Büchner funnel, wash with water, and dry overnight at 40 °C. The expected yield is approximately 84–86%.[11]
Spectroscopic Characterization
Objective: To confirm the structure and purity of the synthesized 2-Mercaptobenzimidazole.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the dried product with spectroscopic grade KBr powder and pressing it into a transparent pellet.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Peaks: Confirm the presence of key functional groups by identifying characteristic absorption bands, such as N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3060 cm⁻¹), and C=N stretching (~1610 cm⁻¹).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Expected Signals for ¹H NMR: Observe a broad singlet around δ 12.20 ppm corresponding to the two equivalent N-H protons and multiplets in the aromatic region (δ 7.2-7.4 ppm).[14][15]
-
Expected Signals for ¹³C NMR: Identify the characteristic thione carbon (C=S) signal around δ 168 ppm and signals for the aromatic carbons.[16]
Biological and Industrial Significance
2-Mercaptobenzimidazole and its derivatives are of significant interest due to their wide array of biological activities, including antimicrobial, antifungal, anti-HIV, analgesic, and anti-inflammatory properties.[2][15][17] This has made the benzimidazole scaffold a valuable pharmacophore in drug discovery.[17][18] Industrially, it is used as a non-staining antioxidant in the rubber industry, a corrosion inhibitor for metals like copper and steel, and as a brightener in copper plating processes.[2][9][19]
References
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- 10. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2-Mercaptobenzimidazole | 583-39-1 [chemicalbook.com]
- 13. 2-mercaptobenzimidazole [stenutz.eu]
- 14. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity : Oriental Journal of Chemistry [orientjchem.org]
- 16. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 17. ijmrhs.com [ijmrhs.com]
- 18. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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